molecular formula C8H8F2O2 B3364022 3,6-Difluoro-1,2-benzenedimethanol CAS No. 1092449-21-2

3,6-Difluoro-1,2-benzenedimethanol

Cat. No. B3364022
M. Wt: 174.14 g/mol
InChI Key: HBRPNLKMJKLLQB-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

Lithium aluminium hydride (792 mg, 19.8 mmol) was suspended in THF (6 ml) and cooled in an ice bath. A solution of 4,7-difluoro-isobenzofuran-1,3-dione (730 mg, 3.97 mmol) in THF (6 ml) was added during 5 min. After completion of the reaction (5 min), diethyl ether (30 ml) was added. Subsequently, 2 ml of EA were added in order to decompose excess of lithium aluminium hydride, and thereafter water was slowly added until the alumina salts precipitated. The supernatant was decanted and the precipitate washed twice with EA. The combined extracts were dried over sodium sulfate, filtered and evaporated to dryness to yield 360 mg of the title compound.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]2[C:9]=1[C:10](=O)[O:11][C:12]2=[O:18].C(OCC)C.CC(=O)OCC>C1COCC1.O>[F:7][C:8]1[C:9]([CH2:10][OH:11])=[C:13]([CH2:12][OH:18])[C:14]([F:17])=[CH:15][CH:16]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
792 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
730 mg
Type
reactant
Smiles
FC1=C2C(OC(C2=C(C=C1)F)=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CC(OCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
WASH
Type
WASH
Details
the precipitate washed twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=CC1)F)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.